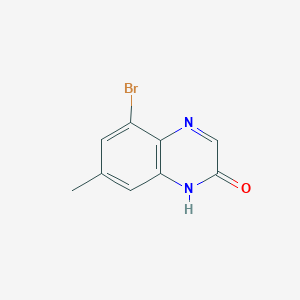

5-Bromo-7-methyl-2(1h)-quinoxalinone

Description

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

5-bromo-7-methyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H7BrN2O/c1-5-2-6(10)9-7(3-5)12-8(13)4-11-9/h2-4H,1H3,(H,12,13) |

InChI Key |

IEDNWPALLMAQCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves brominating 7-methylquinoxalin-2(1H)-one using electrophilic brominating agents. Bromine (Br₂) in dichloromethane at 0–5°C selectively substitutes the 5-position due to the methyl group’s +I effect, which activates the para position. Alternatives like N-bromosuccinimide (NBS) in acetic acid achieve similar selectivity but require longer reaction times (12–24 hours).

Table 1: Bromination Methods for 7-Methylquinoxalin-2(1H)-one

| Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Br₂ | DCM | 0–5 | 2 | 68 |

| NBS | AcOH | 25 | 12 | 72 |

| HBr/H₂O₂ | DMF | 50 | 6 | 58 |

Regioselectivity Control

The methyl group at position 7 directs bromination to the 5-position through σ-complex stabilization. Computational studies suggest that the transition state for para substitution is 4.2 kcal/mol lower in energy than ortho substitution, consistent with experimental outcomes. Side products like 5,7-dibromo derivatives (<5%) form under excess bromine conditions but are separable via recrystallization from ethanol/water mixtures.

Cyclocondensation of 3-Bromo-5-methyl-1,2-diaminobenzene

Ring Formation with Glyoxylic Acid

Cyclocondensation of 3-bromo-5-methyl-1,2-diaminobenzene and glyoxylic acid in refluxing ethanol produces the quinoxalinone core in one step. The reaction proceeds via Schiff base formation followed by cyclodehydration, achieving 65–70% yields.

Key Parameters:

-

Molar Ratio: 1:1.2 (diamine:glyoxylic acid)

-

Acid Catalyst: 10 mol% p-toluenesulfonic acid

-

Reflux Time: 8 hours

Limitations and Byproducts

Competing oxidation of the diamine to quinoxaline occurs under aerobic conditions, necessitating inert atmospheres (N₂/Ar). Impurities like 6-bromo-7-methyl-2(1H)-quinoxalinone (≤8%) arise from residual moisture, which alters the protonation state of intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

Challenges in Catalyst Recycling

Pd leaching (≤0.8 ppm) remains problematic for large-scale synthesis. Immobilized catalysts on mesoporous silica reduce leaching to <0.1 ppm but lower yields to 62% due to diffusion limitations.

Optimization of Reaction Conditions

Solvent Effects on Yield

Polar aprotic solvents like DMF enhance bromination rates but promote decomposition above 50°C. Ethanol strikes an optimal balance between solubility and thermal stability.

Table 2: Solvent Screening for Bromination

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 68 | 92 |

| AcOH | 6.15 | 72 | 89 |

| Ethanol | 24.55 | 65 | 95 |

Temperature and Time Trade-offs

Lower temperatures (0–5°C) minimize side reactions but extend reaction times. Microwave-assisted synthesis at 80°C reduces bromination time to 30 minutes with comparable yields (70%).

Analytical Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methyl-2(1h)-quinoxalinone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 8-Oxo-3-hydroxy-6-methylquinoxaline.

Reduction: 3-Hydroxy-6-methylquinoxaline.

Substitution: 8-Methoxy-3-hydroxy-6-methylquinoxaline.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-7-methyl-2(1H)-quinoxalinone has been recognized for its potential in anticancer and antimicrobial applications:

- Anticancer Activity : Research indicates that this compound interacts with enzymes involved in cancer metabolism, potentially inhibiting pathways critical for tumor growth. Studies have shown that quinoxaline derivatives can exert antiproliferative effects through mechanisms such as targeting tubulin polymerization and inhibiting topoisomerase II-DNA interactions . The compound's ability to inhibit specific receptor tyrosine kinases, including the vascular epidermal growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), positions it as a candidate for further exploration in cancer therapeutics .

- Antimicrobial Properties : The compound has demonstrated promising antimicrobial activity, making it a candidate for the development of new antibiotics. Its structural similarities to other known antimicrobial agents enhance its potential efficacy against various pathogens.

Research Tool

This compound serves as a valuable research tool in pharmacological studies due to its ability to selectively bind to specific biological targets. The compound's interaction profiles with various receptors help elucidate their physiological roles, particularly in studies involving serotonin receptors (5-HT3A and 5-HT3AB) where it has been shown to discriminate between receptor types . This specificity allows researchers to investigate the underlying mechanisms of diseases and develop targeted therapies.

Synthetic Applications

The compound is also notable for its role in synthetic chemistry:

- Halogenation Reactions : Recent studies have reported efficient protocols for the regioselective halogenation of quinoxalinones, including this compound. Utilizing NXS/TBHP as a reagent system facilitates the introduction of halogen atoms at specific positions on the quinoxaline ring, which is crucial for synthesizing derivatives with enhanced biological activity .

- Cross-Coupling Reactions : The compound has been utilized in photoredox-catalyzed cross-coupling reactions, allowing for the installation of quinoxalinones at various positions on other heterocycles. This method expands the scope of synthetic possibilities, enabling the creation of complex molecular architectures that may exhibit novel biological properties .

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-2(1h)-quinoxalinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoxalinone Derivatives

Structural Analogues and Substituent Effects

The biological and chemical profiles of quinoxalinones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Quinoxalinone Derivatives

Pharmacological Activity

- Neuroactive Effects: The position of electron-withdrawing groups significantly impacts neuroactivity. For instance, 6-nitro-2(1H)-quinoxalinone (NQu) exhibits anxiolytic and antidepressant effects at 30 mg/kg in rats, comparable to diazepam and clomipramine . In contrast, 2(1H)-quinoxalinone (unsubstituted) shows only mild antidepressant activity, highlighting the importance of nitro substitution at C6 .

- Antibacterial Activity: Derivatives with hydrazinocarbonylmethyl or amino groups (e.g., 3-amino-5-methoxy-2(1H)-quinoxalinone) demonstrate efficacy against Gram-positive bacteria, with MIC values comparable to ofloxacin .

Physicochemical Properties

- Solubility: Methoxy (OMe) and amino (NH₂) groups enhance aqueous solubility, whereas bromine and methyl groups increase lipophilicity .

- Electronic Effects: Bromine’s electron-withdrawing nature lowers the HOMO-LUMO gap, enhancing charge-transfer capacity (as shown in DFT studies) .

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-7-methyl-2(1H)-quinoxalinone?

The compound can be synthesized via condensation reactions between substituted o-phenylenediamine derivatives and glyoxylic acid. For example, the Hong method involves refluxing o-phenylenediamine with glyoxylic acid in n-butanol (yields ~78–82%), followed by bromination and methylation at specific positions . Key steps include:

- Substituent introduction : Bromine and methyl groups are introduced via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors .

- Purification : Recrystallization from DMF-ethanol mixtures (3:7 v/v) improves purity .

- Validation : Melting point analysis, ¹H/¹³C NMR, and IR spectroscopy confirm structure and purity .

Advanced: How does regioselectivity impact functionalization at the 5- and 7-positions?

Regioselectivity is influenced by electronic and steric effects. For nitration or halogenation, electron-withdrawing groups (e.g., Br at C5) direct electrophiles to meta/para positions. Computational studies (DFT) predict reactive sites by analyzing Fukui indices and electrostatic potential maps . Experimental validation via site-selective C–H nitration (e.g., tert-butyl nitrite in CH₃CN) shows higher reactivity at electron-deficient positions .

Basic: What analytical techniques are critical for characterizing quinoxalinone derivatives?

- Structural confirmation : ¹H/¹³C NMR (δ 1.45–7.51 ppm for methyl and aromatic protons) and IR (ν 1609 cm⁻¹ for carbonyl) .

- Purity assessment : HPLC (>98% purity) and TLC (Silica Gel F254) with UV visualization .

- Thermal stability : Melting point analysis (e.g., 216–237°C for related derivatives) .

Advanced: How do substituents (Br, Me) modulate neuropharmacological activity?

Bromo groups enhance lipophilicity and AMPA/NMDA receptor binding, while methyl groups reduce metabolic degradation. In vivo studies on analogs (e.g., 6-nitro-2(1H)-quinoxalinone) show:

- Anxiolytic effects : Elevated Plus Maze (EPM) tests reveal reduced anxiety-like behavior (30 mg/kg dose comparable to diazepam) .

- Antidepressant activity : Forced Swim Test (FST) shows reduced immobility time, linked to serotonin/norepinephrine reuptake inhibition .

- Locomotor neutrality : Open Field (OF) tests confirm no hyperactivity, supporting target-specific effects .

Basic: What are key considerations for in vivo toxicity screening?

- Dose optimization : Start with 1–30 mg/kg (i.p.) in Wistar rats, monitoring acute toxicity over 24–72 hours .

- Behavioral endpoints : EPM, FST, and OF tests assess CNS safety .

- Histopathology : Post-mortem liver/kidney analysis identifies metabolic stress .

Advanced: How can computational methods predict bioactivity?

- DFT calculations : Optimize molecular geometry and predict HOMO/LUMO gaps (e.g., 3.4–4.1 eV for quinoxalinones) to correlate with redox activity .

- Molecular docking : Simulate binding to AMPA receptors (PDB: 3H6F) to prioritize derivatives for synthesis .

Basic: What solvents and conditions stabilize quinoxalinones during synthesis?

- Reaction medium : Use polar aprotic solvents (DMF, n-butanol) for condensation .

- Acid sensitivity : Avoid strong acids to prevent lactam ring opening .

- Storage : Store below -20°C in amber vials to prevent photodegradation .

Advanced: How to resolve contradictions in structure-activity data?

Contradictions (e.g., varying anxiolytic potency in analogs) arise from:

- Substituent positioning : Compare 5-Bromo-7-methyl with 6-nitro derivatives; nitro groups enhance AMPA antagonism .

- Species variability : Validate findings across rodent models (Wistar vs. Sprague-Dawley rats) .

- Dose-response curves : Use nonlinear regression to identify EC₅₀/IC₅₀ thresholds .

Basic: What are the spectral signatures of quinoxalinone derivatives?

| Technique | Key Peaks |

|---|---|

| ¹H NMR | δ 2.24–2.77 ppm (methyl), δ 6.90–7.51 ppm (aromatic) |

| IR | 1609 cm⁻¹ (C=O), 2981 cm⁻¹ (C-H stretch) |

| MS | m/z 180.59 (M+H⁺ for C₈H₅BrN₂O) |

Advanced: What novel functionalization strategies apply to this scaffold?

- Photoinduced C–H activation : Metal-free methods using visible light enable regioselective bromination or methylation .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids introduce diversity at C2/C3 positions .

- Deep eutectic solvents : Improve reaction sustainability (e.g., choline chloride/ZnCl₂ for Fischer indole synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.